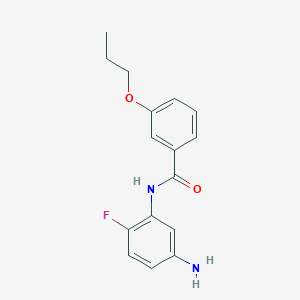

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide

Descripción general

Descripción

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide is a chemical compound with a molecular formula of C16H17FN2O2 It is characterized by the presence of an amino group, a fluorine atom, and a propoxybenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 3-propoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Neuronal Nicotinic Receptor Modulation

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide has been investigated for its role as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that benzamide analogs can selectively target nAChR subtypes, which are implicated in various neurological disorders. This compound has shown potential in structure-activity relationship (SAR) studies, leading to the identification of its pharmacophore model, which is crucial for developing selective nAChR ligands .

Cyclic Nucleotide Phosphodiesterase Inhibition

Another significant application of this compound is its potential use as a cyclic nucleotide phosphodiesterase inhibitor. Compounds with similar structures have been reported to exhibit inhibitory effects on phosphodiesterases, which are vital in regulating intracellular levels of cyclic nucleotides and are involved in numerous physiological processes .

Case Study 1: nAChR Modulation

In a study focusing on the modulation of nAChRs, this compound was part of a series of benzamide analogs evaluated for their ability to inhibit nAChR activity. The lead compound demonstrated an IC50 value indicating effective inhibition with selectivity towards the α4β2 subtype over α3β4, suggesting its potential therapeutic utility in treating conditions like Alzheimer's disease and nicotine addiction .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 6.0 | α4β2 > α3β4 |

| Compound 8 | 9.5 (α4β2), 11.1 (α3β4) | No selectivity |

Case Study 2: Phosphodiesterase Inhibition

Research on fluoroalkoxy-substituted benzamides indicates that compounds structurally related to this compound can inhibit phosphodiesterases effectively. This inhibition is critical for developing treatments for cardiovascular diseases and other conditions influenced by cyclic nucleotide signaling .

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-Amino-2-fluorophenyl)acetamide

- N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide

- N-(5-Amino-2-fluorophenyl)-3-(cyclopentyloxy)propanamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C16H17FN2O2

- Molecular Weight : 288.32 g/mol

This compound has been studied primarily for its role as a negative allosteric modulator (NAM) of neuronal nicotinic acetylcholine receptors (nAChRs). The compound exhibits selective inhibition properties, particularly towards the human α4β2 nAChR subtype, with an IC50 value of approximately 6.0 µM, demonstrating a five-fold preference over the α3β4 subtype .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the chemical structure of this compound can significantly impact its biological activity. For example, altering the alkoxy portion or substituting different groups on the pyridyl ring can enhance or diminish its selectivity and potency against specific nAChR subtypes.

Table 1: Structure-Activity Relationship Findings

| Compound | IC50 (µM) | Selectivity | Comments |

|---|---|---|---|

| This compound | 6.0 (3.4–10.6) | High (α4β2 vs α3β4) | Lead compound |

| Compound 8 | 9.5 (3.7–24.1) | Moderate | No selectivity |

| Compound 4 | Varies | Low | Comparable potency on both subtypes |

Biological Evaluation

The biological evaluation of this compound has included in vitro assays to assess its impact on receptor activity and potential therapeutic applications. Studies have indicated that this compound may play a role in modulating neurotransmitter release and could be beneficial in treating conditions associated with dysregulated nAChR activity, such as neurodegenerative diseases and addiction .

Case Studies

- Neuropsychiatric Disorders : In a study exploring the effects of various nAChR modulators, this compound was shown to reduce hyperactivity in animal models, suggesting potential applications in treating disorders like schizophrenia and ADHD .

- Cancer Research : The compound's ability to inhibit specific receptor pathways has led to investigations into its role in cancer treatment, particularly in modulating tumor microenvironments through nAChR pathways .

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-15-10-12(18)6-7-14(15)17/h3-7,9-10H,2,8,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIBZVJMENHDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250853 | |

| Record name | N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020053-92-2 | |

| Record name | N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020053-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.